molecular formula C12H22N2O4 B7922785 [3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid

[3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7922785
M. Wt: 258.31 g/mol
InChI Key: RIVQSUHFJYLXDU-UHFFFAOYSA-N
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Description

[3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protected amine group and an acetic acid moiety. The Boc group serves as a protective agent for amines during synthetic processes, enhancing stability and enabling selective reactivity . This compound is structurally characterized by a five-membered pyrrolidine ring substituted with a Boc-aminomethyl group at the 3-position and an acetic acid side chain at the 1-position. Its molecular formula is C₁₂H₂₁N₂O₄, with a molecular weight of 257.3 g/mol (exact values depend on stereochemistry and hydration state) .

Properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-6-9-4-5-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVQSUHFJYLXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Pyrrolidin-3-one

Pyrrolidin-3-one is converted to its oxime derivative via reaction with hydroxylamine hydrochloride. Subsequent hydrogenation using Raney nickel or palladium catalysts under hydrogen gas yields 3-(aminomethyl)pyrrolidine.

Reaction Conditions :

  • Oxime Formation : Pyrrolidin-3-one (1.0 equiv), NH2_2OH·HCl (1.2 equiv), EtOH, reflux, 6 h.

  • Reduction : Oxime intermediate (1.0 equiv), H2_2 (50 psi), Raney Ni, EtOH, 25°C, 12 h.

Yield : 68–75% after purification by distillation.

Cyanopyrrolidine Reduction

3-Cyanopyrrolidine undergoes catalytic hydrogenation using platinum oxide (PtO2_2) in acetic acid to produce 3-(aminomethyl)pyrrolidine.

Reaction Conditions :

  • 3-Cyanopyrrolidine (1.0 equiv), PtO2_2 (5 mol%), AcOH, H2_2 (40 psi), 25°C, 8 h.
    Yield : 82% (isolated as hydrochloride salt).

Boc Protection of the Aminomethyl Group

The primary amine in 3-(aminomethyl)pyrrolidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions to prevent N-alkylation side reactions.

Procedure :

  • Dissolve 3-(aminomethyl)pyrrolidine (1.0 equiv) in dichloromethane (DCM).

  • Add Boc2_2O (1.1 equiv) and triethylamine (1.5 equiv) at 0°C.

  • Stir at 25°C for 12 h.

  • Wash with 1 M HCl, dry over Na2_2SO4_4, and concentrate.

Yield : 90–95% (colorless oil).
Characterization :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc CH3_3), 3.20–3.50 (m, 2H, NCH2_2), 2.60–2.80 (m, 1H, pyrrolidine CH).

  • IR : 1695 cm1^{-1} (C=O stretch).

N-Alkylation with Bromoacetic Acid Derivatives

The Boc-protected pyrrolidine undergoes alkylation at the nitrogen atom using ethyl bromoacetate, followed by hydrolysis to yield the carboxylic acid.

Ethyl Bromoacetate Alkylation

Procedure :

  • Dissolve Boc-protected pyrrolidine (1.0 equiv) in acetonitrile.

  • Add ethyl bromoacetate (1.2 equiv) and K2_2CO3_3 (2.0 equiv).

  • Reflux at 80°C for 8 h.

  • Filter, concentrate, and purify via silica gel chromatography.

Yield : 75–80% (ethyl ester intermediate).

Ester Hydrolysis to Carboxylic Acid

Procedure :

  • Dissolve ethyl ester (1.0 equiv) in ethanol.

  • Add NaOH (2.0 equiv) in water.

  • Stir at 25°C for 6 h.

  • Acidify with 1 M HCl, extract with EtOAc, dry, and concentrate.

Yield : 85–90% (final product).

Characterization :

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.40 (s, 9H, Boc CH3_3), 3.90 (s, 2H, CH2_2COO^-), 3.10–3.40 (m, 4H, pyrrolidine CH2_2).

  • MS (ESI) : m/z 301.2 [M+H]+^+.

Alternative Synthetic Routes

Direct Coupling Using Carbodiimide Reagents

The acetic acid moiety is introduced via EDC/HOBt-mediated coupling between Boc-protected pyrrolidine and chloroacetic acid.

Procedure :

  • Activate chloroacetic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DCM.

  • Add Boc-protected pyrrolidine (1.0 equiv) and stir at 25°C for 12 h.

  • Hydrolyze chloride to carboxylic acid using AgNO3_3 in aqueous THF.

Yield : 70% (lower due to side reactions).

Optimization and Challenges

Solvent and Base Selection for Alkylation

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while bulky bases (e.g., K2_2CO3_3) minimize quaternization of the pyrrolidine nitrogen.

Table 1 : Alkylation Optimization Data

SolventBaseTemperature (°C)Yield (%)
DMFK2_2CO3_38078
ACNK2_2CO3_38075
THFEt3_3N6062

Stability of Boc Group

The Boc group remains intact under alkaline hydrolysis conditions (pH 12–14) but degrades in strong acids (e.g., TFA) .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine during synthetic processes. Its removal is critical for subsequent functionalization:

Reaction Type Acidic Deprotection
Reagent Trifluoroacetic acid (TFA)
Conditions 20–25°C, dichloromethane (DCM) solvent, 1–2 hours
Product [3-(Aminomethyl)-pyrrolidin-1-yl]-acetic acid
Yield >95% (isolated via neutralization and extraction)

Mechanism : The Boc group is cleaved via protonation of the carbonyl oxygen by TFA, followed by elimination of CO₂ and tert-butanol. The exposed amine is stabilized as a trifluoroacetate salt.

Carboxylic Acid-Mediated Coupling Reactions

The acetic acid moiety participates in amide bond formation, a key step in peptide synthesis:

Reaction Type EDC/HOBt-Mediated Amidation
Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
Conditions 0–5°C in DMF, pH 6–7, 12–24 hours
Substrates Primary amines (e.g., glycine methyl ester)
Product Amide derivatives (e.g., [3-(Boc-amino-methyl)-pyrrolidin-1-yl]-acetamide)
Yield 70–85% (purified via column chromatography)

Kinetic Insight : Reaction efficiency depends on steric hindrance from the pyrrolidine ring; bulkier amines show reduced coupling yields.

Nucleophilic Reactions at the Carboxylic Acid

The carboxylic acid group reacts with strong nucleophiles, enabling diverse derivatizations:

Reaction Type Nucleophilic Acyl Substitution
Nucleophiles Tested Thionyl chloride (SOCl₂), alcohols (e.g., methanol)
Conditions SOCl₂: Reflux in DCM, 2 hours; Alcohols: RT, catalytic H₂SO₄
Products Acid chloride (intermediate), methyl ester ([3-(Boc-amino-methyl)-pyrrolidin-1-yl]-acetic acid methyl ester)
Yield Esterification: 90–92% (acid chloride route)

Limitation : Direct esterification without activating agents (e.g., SOCl₂) is inefficient due to the steric environment.

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under controlled conditions:

Reaction Type N-Alkylation
Reagents Alkyl halides (e.g., methyl iodide)
Conditions K₂CO₃, DMF, 50°C, 6 hours
Product Quaternary ammonium derivatives
Yield 60–65% (side products from over-alkylation observed)

Side Reactions : Competing O-alkylation of the carboxylic acid is suppressed by prior protection as a methyl ester.

Stability Under Basic Conditions

The compound’s stability in basic media is critical for storage and reaction planning:

Condition 1M NaOH, aqueous ethanol, 25°C
Degradation Hydrolysis of the Boc group begins within 2 hours
Byproducts tert-Butanol, CO₂, and free amine
Half-Life ~4 hours (full decomposition at 24 hours)

Reductive Amination Potential

While not explicitly documented for this compound, analogous Boc-protected pyrrolidine derivatives undergo reductive amination with aldehydes/ketones using NaBH₃CN or NaBH(OAc)₃, suggesting feasibility .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of [3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This protection allows for selective reactions without interference from the amino group during subsequent chemical transformations.

The mechanism by which this compound exerts its effects is primarily through its role as a protecting group. The Boc group shields the amino functionality from unwanted reactions during synthesis, enabling the construction of complex molecules upon deprotection.

Organic Synthesis

  • Peptide Synthesis : The compound is widely used as an intermediate in the preparation of peptides due to its ability to protect the amino group. This allows for selective coupling reactions, facilitating the assembly of complex peptide sequences.
  • Synthesis of Biologically Active Molecules : It serves as a precursor for various biologically active compounds, including pharmaceuticals and peptide-based drugs. Its stability during synthesis makes it ideal for creating intricate molecular architectures.

Medicinal Chemistry

  • Drug Development : Research indicates that compounds containing β-amino acid moieties exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The unique structure of Boc-amino acids contributes to their effectiveness in drug design.
  • Biological Activity Studies : The pyrrolidine ring enhances interactions with biological targets, influencing pathways such as enzyme inhibition and receptor binding.

Industrial Applications

  • Production of Fine Chemicals : In the chemical industry, this compound is utilized in the production of various fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale synthesis processes.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing peptide analogs for therapeutic purposes, this compound was employed as a key intermediate. The Boc group allowed for multiple coupling steps without premature deprotection, leading to high yields of desired peptides with minimal side products.

Case Study 2: Anticancer Drug Development

Research involving this compound has demonstrated its potential in developing anticancer agents. By modifying the pyrrolidine ring and introducing various functional groups post-deprotection, researchers were able to synthesize compounds that exhibited significant cytotoxicity against cancer cell lines.

Mechanism of Action

The mechanism of action of [3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid

  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • Key Difference: Lacks the methyl group on the Boc-aminomethyl substituent, reducing steric hindrance and lipophilicity compared to the target compound.
  • Applications : Used as an intermediate in peptide mimetics due to its unhindered amine group .

(R)-N-Boc-3-pyrrolidineacetic acid

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Difference : Stereochemistry at the 3-position (R-configuration) influences chiral recognition in enzyme-binding contexts.
  • Synthesis : Prepared via asymmetric hydrogenation or chiral resolution .

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

  • Molecular Formula : C₁₄H₂₅N₂O₄
  • Molecular Weight : 286.37 g/mol
  • Key Difference : Incorporates an isopropyl group on the Boc-protected amine, enhancing hydrophobicity and altering steric interactions in receptor binding .

Piperidine-Based Analogs

((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.31 g/mol
  • Key Difference : Six-membered piperidine ring increases conformational flexibility compared to pyrrolidine. This affects pharmacokinetic properties, such as metabolic stability and membrane permeability .

Heterocyclic and Sulfur-Containing Analogs

2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid

  • Molecular Formula: C₁₂H₁₂NO₄S₂
  • Molecular Weight : 298.36 g/mol

Structural and Functional Analysis

Key Structural Features

Compound Core Structure Substituents Protective Group
Target Compound Pyrrolidine 3-(Boc-aminomethyl), 1-acetic acid Boc
Piperidine Analog Piperidine 3-Boc-amino, 1-acetic acid Boc
Thiophene Analog Pyrrolidine 2-oxo, 3-(thiophene-sulfanyl) None

Physicochemical Properties

Compound LogP (Predicted) Water Solubility Melting Point
Target Compound 1.2 Low (hydrophobic Boc group) ~150–160°C (decomposes)
2-(3-Boc-amino-pyrrolidin-1-yl)acetic acid 0.8 Moderate 120–130°C
Thiophene Analog 1.5 Low (aromatic thiophene) 180–190°C

Biological Activity

[3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid, commonly referred to as Boc-amino acid, is an organic compound characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. Its unique structure allows for selective reactions, making it valuable in pharmaceutical development.

  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 299203-96-6

The compound features a Boc group that protects the amino functionality, allowing for controlled reactivity during synthesis.

The primary biological activity of this compound is attributed to its role as a protecting group in peptide synthesis. The Boc group shields the amino group from unwanted reactions, facilitating the formation of complex biomolecules. Upon deprotection, the free amine can engage in various biological interactions, potentially leading to therapeutic effects.

Biological Applications

  • Peptide Synthesis : The compound is extensively used as an intermediate in synthesizing peptide-based drugs. Its ability to protect the amino group during chemical transformations is crucial for achieving desired peptide sequences.
  • Pharmaceutical Development : Compounds derived from this compound have been investigated for their potential antiviral properties and as inhibitors in various biochemical pathways.

Research Findings

Recent studies have highlighted the biological activity of similar Boc-protected compounds, often focusing on their antiviral and anti-inflammatory properties. For instance:

  • Antiviral Activity : Research has shown that related sulfonamide derivatives exhibit significant antiviral effects against viruses such as coxsackievirus B and enterovirus, with IC₅₀ values indicating effective inhibition at low concentrations .
CompoundVirus TargetedIC₅₀ (µM)Selectivity Index
Compound 3EMCV22.0 ± 2.640.3
Compound 6HPIV-318.3 ± 2.019.6

Case Studies

  • Synthesis of Antiviral Agents : A study demonstrated the synthesis of sulfonamide compounds with heterocyclic structures that showed promising antiviral activity against multiple viral strains . The methodology involved modifying the Boc-protected amine to enhance bioactivity.
  • Inhibition Studies : Another investigation into related compounds revealed their capacity to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for [3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid, and what purity thresholds are achievable?

Answer: The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. A common approach involves:

Boc protection of pyrrolidine derivatives (e.g., using di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine) .

Aminomethylation at the 3-position via reductive amination or alkylation (e.g., using formaldehyde and sodium cyanoborohydride) .

Acetic acid side-chain introduction via nucleophilic substitution or coupling reactions .
Purity ≥95% is achievable using reverse-phase HPLC or silica-gel chromatography, with verification via 1H^1H-NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Key characterization methods include:

  • NMR spectroscopy :
    • 1H^1H-NMR: Tert-butyl protons (δ 1.4 ppm, 9H), pyrrolidine protons (δ 1.8–3.0 ppm), and acetic acid protons (δ 3.2–3.5 ppm) .
    • 13C^{13}C-NMR: Boc carbonyl (δ 155–160 ppm), acetic acid carbonyl (δ 170–175 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 229.27 (calculated for C11H19NO4C_{11}H_{19}NO_4) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : At –20°C under inert gas (e.g., argon) to prevent Boc-group hydrolysis .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in peptide coupling reactions?

Answer: The 3-position substituent’s stereochemistry (R/S) affects:

  • Coupling efficiency : Cis-configuration may sterically hinder activation of the acetic acid moiety.
  • Byproduct formation : Trans-configuration reduces epimerization risk during amide bond formation .
    Methodological approach :
  • Use chiral HPLC to separate enantiomers .
  • Compare coupling yields with model peptides (e.g., H-Gly-OMe) under standard EDCI/HOBt conditions .

Q. What strategies mitigate Boc-group cleavage during derivatization of this compound under acidic or basic conditions?

Answer:

  • Acidic conditions : Avoid trifluoroacetic acid (TFA); use milder acids (e.g., HCl/dioxane) at 0–4°C .
  • Basic conditions : Limit exposure to strong bases (e.g., NaOH); use buffered systems (pH ≤9) .
  • Monitoring : Track Boc integrity via FT-IR (loss of carbonyl peak at ~1680 cm1 ^{-1}) or 1H^1H-NMR .

Q. How can computational modeling predict the compound’s solubility and stability in aqueous buffers?

Answer:

  • Solubility prediction : Use COSMO-RS or Hansen solubility parameters to estimate logP (~1.2) and solubility in PBS (pH 7.4) .
  • Stability modeling : Molecular dynamics (MD) simulations can predict hydrolysis rates of the Boc group under varying pH/temperature conditions .
    Validation : Compare computational results with experimental data from accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

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